1-Bromo-2-fluoro-5-iodo-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-5-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2. This compound is characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring. These substituents make it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine using respective halogenating agents like bromine, fluorine gas, and iodine monochloride under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-5-iodo-3-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: As a probe to study biological systems and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The compound can also act as a precursor to various functionalized derivatives, which can interact with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
- 1-Bromo-3-fluoro-5-iodo-2-nitrobenzene
- 1-Bromo-2-fluoro-4-iodo-3-nitrobenzene
Comparison: 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H2BrFINO2 |
---|---|
Molekulargewicht |
345.89 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-5-iodo-3-nitrobenzene |
InChI |
InChI=1S/C6H2BrFINO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H |
InChI-Schlüssel |
PRKUCVVGRSYHNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.